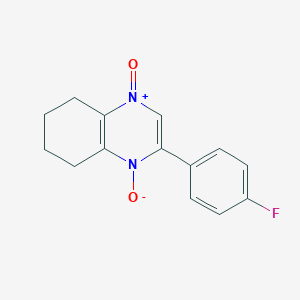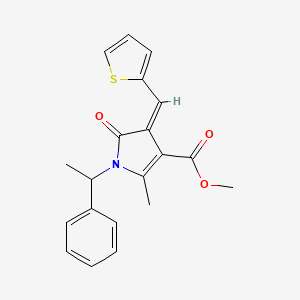
methyl (4Z)-4-(2-chlorobenzylidene)-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (4Z)-4-(2-chlorobenzylidène)-1-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation du 2-chlorobenzaldéhyde avec l’acide 3,4-diméthoxyphénylacétique, suivie de réactions de cyclisation et d’estérification. Les conditions de réaction nécessitent souvent l’utilisation de catalyseurs, de solvants et de températures contrôlées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés discontinus ou en continu à grande échelle. L’utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction garantissent une qualité et une efficacité constantes. La récupération des solvants et la gestion des déchets sont également des aspects essentiels de la production industrielle afin de minimiser l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le (4Z)-4-(2-chlorobenzylidène)-1-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4)
Réactifs de substitution : Halogènes (Cl2, Br2), agents de nitration (HNO3)
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé est utilisé comme élément de construction pour la synthèse de molécules plus complexes. Sa structure unique permet la création de diverses bibliothèques chimiques pour la découverte de médicaments et la science des matériaux.
Biologie et médecine
En recherche biologique et médicale, le (4Z)-4-(2-chlorobenzylidène)-1-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle est étudié pour ses propriétés pharmacologiques potentielles. Il peut présenter une activité contre certaines maladies ou affections, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques de spécialité, de polymères et de matériaux avancés. Ses propriétés le rendent approprié pour des applications dans les revêtements, les adhésifs et les dispositifs électroniques.
Mécanisme D'action
Le mécanisme d’action du (4Z)-4-(2-chlorobenzylidène)-1-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les voies biologiques. Les effets du composé sont médiés par la liaison à ces cibles, ce qui entraîne des modifications des fonctions cellulaires et des réponses physiologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4Z)-4-(benzylidène)-1-phényl-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle
- (4Z)-4-(4-chlorobenzylidène)-1-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle
Unicité
Le (4Z)-4-(2-chlorobenzylidène)-1-(3,4-diméthoxyphényl)-2-méthyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate de méthyle est unique en raison de ses substituants spécifiques sur le cycle pyrrole. Ces substituants influencent la réactivité chimique, l’activité biologique et les propriétés physiques du composé, le distinguant d’autres composés similaires.
Propriétés
Formule moléculaire |
C22H20ClNO5 |
|---|---|
Poids moléculaire |
413.8 g/mol |
Nom IUPAC |
methyl (4Z)-4-[(2-chlorophenyl)methylidene]-1-(3,4-dimethoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20ClNO5/c1-13-20(22(26)29-4)16(11-14-7-5-6-8-17(14)23)21(25)24(13)15-9-10-18(27-2)19(12-15)28-3/h5-12H,1-4H3/b16-11- |
Clé InChI |
NBBFOJSBIPDBOT-WJDWOHSUSA-N |
SMILES isomérique |
CC1=C(/C(=C/C2=CC=CC=C2Cl)/C(=O)N1C3=CC(=C(C=C3)OC)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(=CC2=CC=CC=C2Cl)C(=O)N1C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11604483.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11604490.png)
![6-ethyl 8-methyl (2Z)-5-amino-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11604503.png)
![(4E)-4-[4-(allyloxy)-3-methoxybenzylidene]-3-methylisoxazol-5(4H)-one](/img/structure/B11604505.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B11604514.png)
![5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11604521.png)
![methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B11604522.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604530.png)
![(2E)-3-(furan-2-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide](/img/structure/B11604531.png)
![9-(4-methoxyphenyl)-2-(o-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11604532.png)
![2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B11604542.png)
![3-(4-Chlorophenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11604547.png)
